2'-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Properties
Molecular Formula |
C25H25N3O2S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H25N3O2S/c1-17-16-31-24(26-17)27-22(29)21-19-11-5-6-12-20(19)23(30)28(25(21)13-7-8-14-25)15-18-9-3-2-4-10-18/h2-6,9-12,16,21H,7-8,13-15H2,1H3,(H,26,27,29) |
InChI Key |
AIGIPBLDQWCWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be achieved through various synthetic pathways. Common methods include:
Knoevenagel Condensation: This involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.
Biginelli Reaction: A multi-component reaction involving urea, an aldehyde, and a β-keto ester.
Microwave Irradiation: This method accelerates the reaction process and improves yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, anhydrous aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Biological Research: The compound is used in molecular docking studies to understand protein-ligand interactions.
Industrial Applications: It is explored for its use in the synthesis of bioactive glycohybrids.
Mechanism of Action
The mechanism of action of 2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, thereby exerting its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating proinflammatory cytokines and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxicam: A non-steroidal anti-inflammatory drug (NSAID) with a similar benzothiazine structure.
Meloxicam: Another NSAID with structural similarities to isoxicam.
Uniqueness
2’-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide stands out due to its unique spiro structure, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2'-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide represents a novel class of spirocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant data tables and research findings.
Synthesis
The synthesis of spirocyclic compounds often involves various methodologies, including cyclization reactions and the incorporation of heterocyclic moieties. The specific synthesis pathway for this compound may involve:
- Starting materials : Benzyl amines and thiazole derivatives.
- Reactions : Multi-step synthetic routes including condensation and cyclization reactions.
Recent studies indicate that spirocyclic compounds can be synthesized through efficient methods such as microwave-assisted synthesis or one-pot reactions, which enhance yield and reduce reaction time .
Antimicrobial Activity
Preliminary studies have shown that compounds similar to the target structure exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been reported to possess potent anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| 2'-benzyl-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo... | TBD | TBD |
| Benzothiazole Derivative A | 100 | 99 |
| Benzothiazole Derivative B | 250 | 98 |
Anticancer Activity
Research has indicated that spirocyclic compounds can exhibit anticancer properties. For example, spiro[azetidine-2,3′-indoline] derivatives have shown cytotoxic effects against breast cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
The biological activity of these compounds is often attributed to their ability to interact with various biological targets:
- Inhibition of protein kinases : Some derivatives are known to inhibit specific kinases involved in cancer progression.
- Antioxidant properties : Compounds containing thiazole rings may exhibit antioxidant activity, contributing to their therapeutic effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Case Study on Antitubercular Activity : A series of benzothiazole derivatives were synthesized and tested for their efficacy against M. tuberculosis. The results demonstrated a strong correlation between structural modifications and increased potency .
- Case Study on Anticancer Activity : Research on spirocyclic compounds revealed significant cytotoxicity against various cancer cell lines, suggesting that structural features such as the spiro configuration enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
